5-Bromo-2-(2-methylpropyl)pyridine
Description
5-Bromo-2-(2-methylpropyl)pyridine is a halogenated pyridine derivative with the molecular formula C₉H₁₂BrN and a molecular weight of 228.10 g/mol. The compound features a bromine atom at the 5-position and a branched 2-methylpropyl (isobutyl) group at the 2-position of the pyridine ring. This structure confers unique reactivity and physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the bulky isobutyl group influences steric effects and lipophilicity .
Properties
IUPAC Name |
5-bromo-2-(2-methylpropyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLEFNRQLYKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methylpropyl)pyridine typically involves the bromination of 2-(2-methylpropyl)pyridine. One common method is the electrophilic aromatic substitution reaction using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(2-methylpropyl)pyridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are employed under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products:
Substitution Products: Various substituted pyridines, depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex structures formed via cross-coupling.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-(2-methylpropyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules and pharmaceutical intermediates.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its role as an intermediate in various chemical processes highlights its industrial significance.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-methylpropyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring contribute to its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Variations and Electronic Effects
5-Bromo-2-iodopyridine
- Substituents : Bromine (5-position), iodine (2-position).
- Molecular Weight : 283.89 g/mol.
- Key Differences : The iodine atom at position 2 enhances leaving-group ability, making this compound more reactive in nucleophilic aromatic substitution compared to 5-Bromo-2-(2-methylpropyl)pyridine. This reactivity is leveraged in coupling reactions to construct complex heterocycles .
5-Bromo-2-methoxy-3-methylpyridine
- Substituents : Bromine (5), methoxy (2), methyl (3).
- Molecular Weight : 218.05 g/mol.
- Key Differences : The methoxy group at position 2 increases electron density on the pyridine ring, directing electrophilic substitution to specific positions. The methyl group at position 3 adds steric hindrance but less than the isobutyl group in the target compound .
5-Bromo-2-(2-methylpropoxy)pyridine
- Substituents : Bromine (5), 2-methylpropoxy (2).
- Molecular Weight : 246.10 g/mol.
Physicochemical and Reactivity Profiles
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Reactivity Highlights |
|---|---|---|---|---|
| This compound | Br (5), 2-methylpropyl (2) | C₉H₁₂BrN | 228.10 | High steric hindrance; moderate coupling reactivity |
| 5-Bromo-2-iodopyridine | Br (5), I (2) | C₅H₃BrIN | 283.89 | Superior leaving-group ability for substitutions |
| 5-Bromo-2-methoxy-3-methylpyridine | Br (5), OMe (2), Me (3) | C₇H₈BrNO | 218.05 | Electron-rich ring; directed electrophilic attack |
| 5-Bromo-2-(2-methylpropoxy)pyridine | Br (5), OCH₂CH(CH₂CH₃)₂ (2) | C₉H₁₂BrNO | 246.10 | Enhanced solubility in polar aprotic solvents |
Comparison with Non-Pyridine Heterocycles
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- Structure : Pyrimidine ring with bromine, chlorine, and cyclopentylamine substituents.
- Key Differences : The pyrimidine ring (two nitrogen atoms) exhibits distinct electronic properties, favoring hydrogen bonding and interactions with biological targets like enzymes. This contrasts with pyridine’s single nitrogen, which is less electron-withdrawing .
Biological Activity
5-Bromo-2-(2-methylpropyl)pyridine is an organic compound with the molecular formula . It features a bromine atom at the 5-position and a 2-methylpropyl group at the 2-position of the pyridine ring. This structure endows the compound with unique chemical properties, making it valuable in various fields, particularly in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has been investigated for its effectiveness against various bacterial and fungal strains. For instance, research indicates that modifications in the pyridine structure can enhance antimicrobial efficacy, suggesting that the presence of halogen atoms like bromine significantly contributes to this activity .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 5-Bromo-2-methylpyridine | S. aureus | 16 µg/mL |
| 4-Bromo-3-(2-methylpropyl)pyridine | P. aeruginosa | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been a focus of research. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that certain pyridine derivatives exhibit significant cytotoxicity against human cancer cell lines .
Case Study: Cytotoxicity Assessment
In a controlled study, the cytotoxic effects of this compound were evaluated on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 25 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The bromine atom enhances its binding affinity to enzymes and receptors involved in critical biological pathways, including those regulating cell growth and apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Effective against multiple strains |
| 5-Bromo-2-methylpyridine | Low | Moderate | Lacks the bulky side chain |
| 4-Bromo-3-(methyl) pyridine | High | Low | Strong antimicrobial but weak anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
